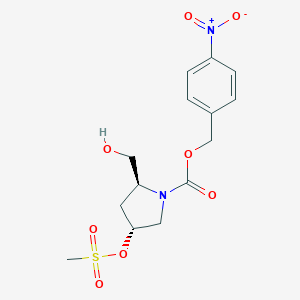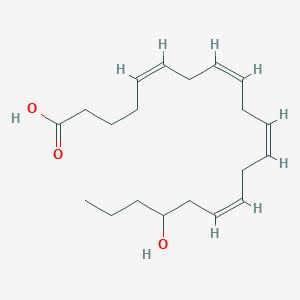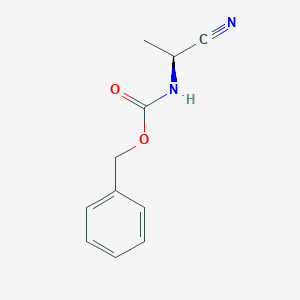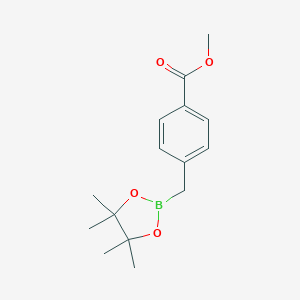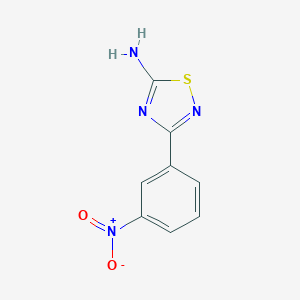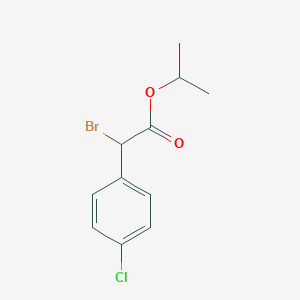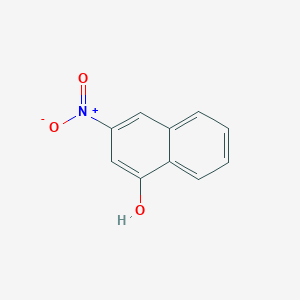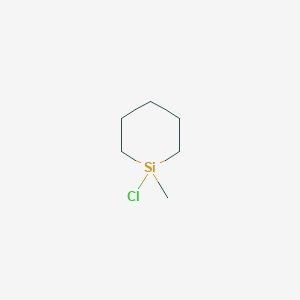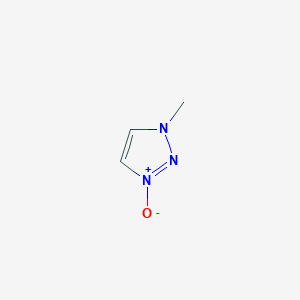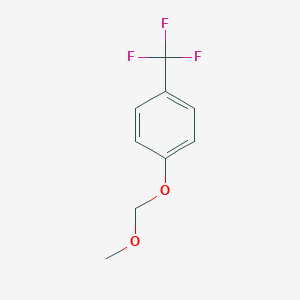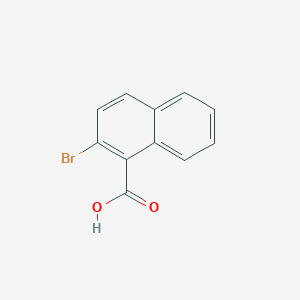
2-Bromonaphthalene-1-carboxylic acid
Descripción general
Descripción
2-Bromonaphthalene-1-carboxylic acid is an organic compound with the molecular formula C₁₁H₇BrO₂. It is a derivative of naphthalene, where a bromine atom is substituted at the second position and a carboxylic acid group is attached at the first position. This compound is primarily used in research and development due to its unique chemical properties .
Aplicaciones Científicas De Investigación
2-Bromonaphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Bromonaphthalene-1-carboxylic acid is a carboxylic acid that primarily targets the formation of 2-bromo-1,2-diphenylethane . This compound plays a crucial role in various chemical reactions, particularly in the field of organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as intramolecular nucleophilic substitution . This reaction involves the replacement of one group (the leaving group) by another group (the nucleophile) within the same molecule . In the case of this compound, it is converted to 2-bromo-1,2-diphenylethane by the action of deuterium .
Biochemical Pathways
The biochemical pathway affected by this compound involves the conversion of the compound to 2-bromo-1,2-diphenylethane . This process is facilitated by deuterium and involves an intramolecular nucleophilic substitution . The downstream effects of this pathway are dependent on the specific conditions employed .
Result of Action
The primary result of the action of this compound is the formation of 2-bromo-1,2-diphenylethane . This compound is a valuable intermediate in various chemical reactions, particularly in organic synthesis .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the yields of the reaction were found to be dependent on the conditions employed . .
Análisis Bioquímico
Biochemical Properties
2-Bromonaphthalene-1-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been observed to undergo nucleophilic substitution reactions, which are facilitated by enzymes that recognize the carboxylic acid group. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases and phosphatases, which are key regulators of cell signaling pathways. Furthermore, this compound can alter gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions can lead to changes in the expression levels of genes involved in cellular metabolism, growth, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity. These molecular interactions can lead to changes in cellular processes and overall cell function .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound can undergo chemical degradation, which may affect its biological activity. Studies have shown that this compound remains relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, high doses of this compound can result in toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. These metabolic pathways can affect the overall metabolic flux and levels of specific metabolites within the cell. Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of this compound, influencing its biological activity and effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including post-translational modifications and targeting signals. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. The subcellular localization of this compound can therefore have significant implications for its biological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Bromonaphthalene-1-carboxylic acid can be synthesized through various methods. One common method involves the bromination of naphthalene followed by carboxylation. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and carboxylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromonaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling
Major Products:
Substitution Products: Various substituted naphthalene derivatives.
Oxidation Products: Naphthalene dicarboxylic acids.
Reduction Products: Naphthalene alcohols.
Coupling Products: Biaryl compounds
Comparación Con Compuestos Similares
- 2-Chloronaphthalene-1-carboxylic acid
- 2-Iodonaphthalene-1-carboxylic acid
- **1-Brom
Propiedades
IUPAC Name |
2-bromonaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVUFWQRRWSXAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594239 | |
| Record name | 2-Bromonaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17542-05-1 | |
| Record name | 2-Bromonaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B175278.png)
